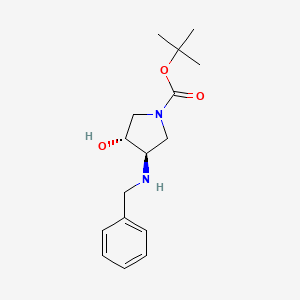

![molecular formula C15H18N2O4 B1149820 2-Phenyl-2,5-Diazabicyclo[2.2.1]heptan CAS No. 198988-84-0](/img/structure/B1149820.png)

2-Phenyl-2,5-Diazabicyclo[2.2.1]heptan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31. The purity is usually 95%.

BenchChem offers high-quality 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetrischer Zugang zu Bicyclo[2.2.1]heptan-1-carboxylaten

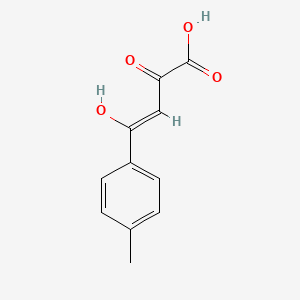

Eine organokatalytische formale [4 + 2]-Cycloadditionsreaktion wurde realisiert, die einen schnellen Zugang zu einer breiten Palette von Bicyclo[2.2.1]heptan-1-carboxylaten in hoch enantioselektiver Weise aus einfachen Ausgangsmaterialien unter milden und operationell einfachen Bedingungen ermöglicht {svg_1}.

Synthese chiraler Diazabicyclischer Liganden

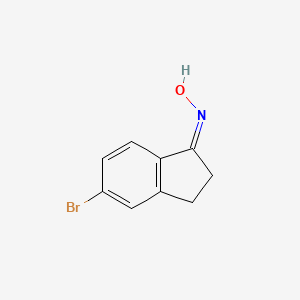

2-Phenyl-2,5-Diazabicyclo[2.2.1]heptan kann als Ausgangsmaterial für die Synthese chiraler diazabicyclischer Liganden verwendet werden, die bei der Herstellung von Dikupfer(II)-Komplexen Anwendung finden {svg_2}.

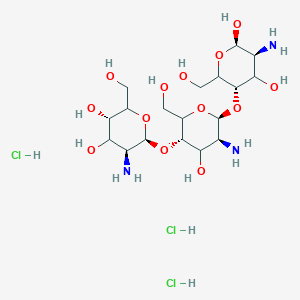

3. Herstellung von Diazabicyclo[2.2.1]heptan-Derivaten als Katalysatoren Diese Verbindung kann auch als Vorläufer bei der Herstellung von Diazabicyclo[2.2.1]heptan-Derivaten als Katalysatoren dienen, die in asymmetrischen Katalyse-Reaktionen Anwendung finden {svg_3}.

Synthese von (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-Derivaten

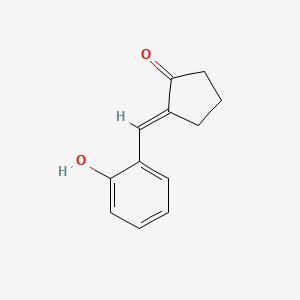

Eine Epimerisierungs-Lactamierungs-Kaskade von funktionalisierten (2S,4R)-4-Aminoprolin-methylestern wird entwickelt und zur Synthese von (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan (DBH)-Derivaten eingesetzt {svg_4}.

5. Asymmetrische Michael-Additionen von substituierten Triketopiperazinen an Enone Organokatalysierte asymmetrische Michael-Additionen von substituierten Triketopiperazinen an Enone liefern Produkte in hoher Ausbeute und enantiomeren Verhältnis (er). Weitere Modifikationen liefern Produkte, die natürliche Produkt-(NP)-Gerüste, einschließlich Diazabicyclo[2.2.1]heptan, besitzen {svg_5}.

Synthese von Naturstoff-ähnlichen Motiven

Die Diazabicyclo-[2.2.1]heptan-Strukturen sind besonders interessant als Kernkomponenten biologisch aktiver Produkte. Strukturen, einschließlich verschiedener Diazabicyclo-[2.2.1]heptan-Kernstrukturen und Prolinamide, wären über eine anfängliche asymmetrische Michael-Addition eines TKP, gefolgt von TKP-Manipulationen, die eine Ringöffnung beinhalten, zugänglich {svg_6}.

Wirkmechanismus

- The primary targets of DBH are not explicitly mentioned in the literature. However, it’s essential to recognize that DBH’s structure contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure found in various bioactive natural products and drug candidates .

Target of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By influencing this pathway, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have demonstrated that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane remains stable for extended periods under controlled conditions, but its stability can be compromised in the presence of light or heat. Long-term exposure to 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on physiological processes becomes pronounced beyond a certain dosage .

Metabolic Pathways

2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, leading to the formation of various metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic flux of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can influence the levels of other metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes .

Subcellular Localization

The subcellular localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a critical determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane to these compartments. The localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane within these organelles can influence its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

2-phenyl-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYXZPLBADDTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

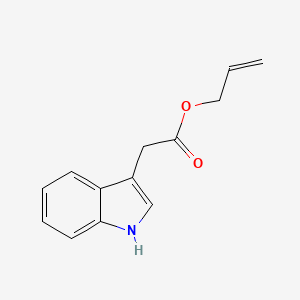

![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)